molecular formula C7H6N2S B1596885 2-Mercapto-5-methyl-nicotinonitrile CAS No. 87373-59-9

2-Mercapto-5-methyl-nicotinonitrile

Cat. No.: B1596885
CAS No.: 87373-59-9
M. Wt: 150.2 g/mol
InChI Key: HLASGKVMKXIMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-5-methyl-nicotinonitrile is a chemical compound belonging to the class of nicotinonitrile derivatives. It is characterized by a molecular formula of C8H7N2S and a molecular weight of 165.22 g/mol. This compound is a yellow crystalline solid and is known for its unique structural properties, which include a pyridine ring substituted with a mercapto group and a nitrile group.

Scientific Research Applications

2-Mercapto-5-methyl-nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Safety and Hazards

2-Mercapto-5-methyl-nicotinonitrile may cause an allergic skin reaction and serious eye irritation .

Future Directions

While specific future directions for 2-Mercapto-5-methyl-nicotinonitrile were not found, mercapto compounds in general are of great interest in the development of valuable active structures in material and biological domains . They represent a highly exploitable class of compounds that open many possibilities for further chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-methyl-nicotinonitrile can be achieved through various methods. One common approach involves the reaction of 2-chloro-5-methyl-nicotinonitrile with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-5-methyl-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Sodium hydrosulfide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Mercapto-5-methyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The nitrile group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 2-Mercapto-5-methyl-benzimidazole
  • 2-Mercapto-5-methyl-pyridine
  • 2-Mercapto-5-methyl-thiazole

Comparison: 2-Mercapto-5-methyl-nicotinonitrile is unique due to its combination of a pyridine ring with both a mercapto and a nitrile group. This structural feature distinguishes it from other similar compounds, which may lack either the nitrile group or the specific substitution pattern on the pyridine ring.

Properties

IUPAC Name

5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLASGKVMKXIMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372497
Record name 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87373-59-9
Record name 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercapto-5-methyl-nicotinonitrile
Reactant of Route 2
2-Mercapto-5-methyl-nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Mercapto-5-methyl-nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Mercapto-5-methyl-nicotinonitrile
Reactant of Route 5
2-Mercapto-5-methyl-nicotinonitrile
Reactant of Route 6
2-Mercapto-5-methyl-nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.